

Application Note: 2-Methylnonan-1-amine as a High-Value Building Block

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Compound of Interest

Compound Name: 2-Methylnonan-1-amine

CAS No.: 44995-93-9

Cat. No.: B3267400

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Introduction: The "Branched Tail" Advantage

2-Methylnonan-1-amine (CAS: 44995-93-9) is a primary aliphatic amine featuring a ten-carbon skeleton with a specific methyl branch at the C2 position. While linear fatty amines (e.g., decylamine) are ubiquitous in early-stage discovery, the introduction of the C2-methyl group in **2-methylnonan-1-amine** offers distinct physicochemical advantages that are increasingly exploited in two high-impact areas: Lipid Nanoparticle (LNP) engineering and Metabolically Stable Peptidomimetics.

Key Chemical Features

Feature	Structural Attribute	Drug Discovery Impact
Steric Bulk	Methyl group at C2 (-position to Nitrogen)	Hinders enzymatic access (MAO resistance); disrupts lipid crystallization.
Lipophilicity	Hydrophobic Content	High (~3.8–4.2); ideal for hydrophobic pocket occupancy or lipid tail synthesis.
Chirality	C2 is a stereocenter	Allows for the synthesis of enantiopure libraries to probe stereoselective binding pockets.
Nucleophilicity	Primary Amine ()	Versatile handle for amide coupling, reductive amination, or epoxide ring-opening.

Primary Application: Next-Generation Ionizable Lipids (LNPs)

The most critical modern application of **2-methylnonan-1-amine** is in the synthesis of ionizable lipids for mRNA delivery.

The Mechanism: Cone-Shape Geometry

Standard linear lipids (e.g., DLin-MC3-DMA) form cylindrical packing structures. However, effective endosomal escape requires lipids that can induce non-bilayer (hexagonal) phases.

- **Role of 2-Methylnonan-1-amine:** When used as a hydrophobic tail, the C2-methyl branch acts as a "wedge." This increases the cross-sectional area of the lipid tail relative to its headgroup.

- Result: The lipid adopts a "cone shape," which energetically favors membrane fusion and destabilization of the endosomal membrane, releasing the mRNA payload into the cytosol.

Protocol A: Synthesis of Branched Ionizable Lipids via Epoxide Opening

This protocol describes the synthesis of a library of ionizable lipids by reacting **2-methylnonan-1-amine** with an ionizable core containing epoxide linkers.

Reagents:

- Amine: **2-Methylnonan-1-amine** (1.0 equiv per epoxide).
- Core: Diepoxide or Triepoxide core (e.g., derived from piperazine or polyamine).
- Solvent: Ethanol (EtOH) or Isopropanol (IPA).
- Catalyst: None required (autocatalytic) or mild Lewis acid ().

Step-by-Step Procedure:

- Preparation: In a scintillation vial, dissolve the epoxide-functionalized core (1.0 mmol) in anhydrous EtOH (5 mL).
- Addition: Add **2-methylnonan-1-amine** (2.2 mmol, 1.1 excess per epoxide) dropwise. Note: The excess ensures complete consumption of the toxic epoxide.
- Reaction: Seal the vial and heat to 80°C for 12–16 hours.
 - Checkpoint: Monitor reaction progress via TLC (stain with Ninhydrin for amine, -Anisaldehyde for lipid) or LC-MS.
- Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.
- Purification: Purify via Flash Column Chromatography.

- Stationary Phase: Silica Gel.
- Mobile Phase: DCM:MeOH:
(90:10:1).
- Target: The product will be a tertiary amine with branched tails.

Secondary Application: Hydrophobic Pharmacophore Capping

In small molecule inhibitor design, linear alkyl chains often suffer from rapid metabolic oxidation (

-oxidation or

-oxidation). **2-Methylnonan-1-amine** serves as a metabolically robust "cap" for hydrophobic pockets.

Protocol B: Amide Coupling (Hat-Capping)

Used to attach the branched tail to a carboxylic acid scaffold (e.g., a peptidomimetic core).

Reagents:

- Scaffold: Carboxylic acid-containing pharmacophore (1.0 equiv).
- Amine: **2-Methylnonan-1-amine** (1.1 equiv).
- Coupling Agent: HATU (1.2 equiv).
- Base: DIPEA (3.0 equiv).
- Solvent: DMF (anhydrous).

Step-by-Step Procedure:

- Activation: Dissolve the carboxylic acid scaffold in DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.

- Coupling: Add HATU. Stir for 2 minutes until the solution turns slightly yellow (activation of ester).
- Amine Addition: Add **2-methylnonan-1-amine** via syringe.
- Incubation: Stir at Room Temperature (RT) for 2 hours.
- Quench: Dilute with EtOAc (10 volumes). Wash with 1N HCl (to remove unreacted amine/DIPEA), saturated

, and brine.
- Validation: Dry over

and analyze by LC-MS. The mass shift should correspond to

(Mass of amine -

).

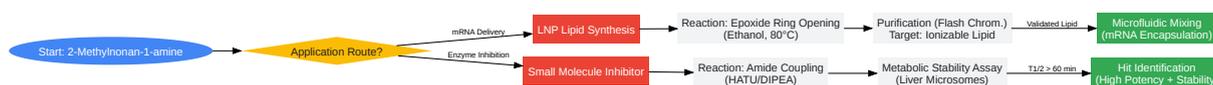
Analytical Quality Control (QC)

To ensure the integrity of libraries built with this amine, specific QC parameters must be met.

Test	Method	Acceptance Criteria	Note
Identity	-NMR (CDCl ₃)	Doublet at ppm (Methyl); Multiplet at ppm (-N)	The methyl doublet is the diagnostic signature distinguishing it from linear decylamine.
Purity	GC-FID or LC-MS	Area Under Curve	Impurities often include linear isomers; GC is preferred for isomer separation.
Water Content	Karl Fischer		Critical for LNP formulation stability.

Workflow Visualization

The following diagram illustrates the decision matrix for utilizing **2-methylnonan-1-amine** in a drug discovery campaign, highlighting the divergence between LNP and Small Molecule workflows.



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Caption: Workflow integration of **2-methylnonan-1-amine** into Lipid Nanoparticle (top) and Small Molecule (bottom) pipelines.

References

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 - Relevance: Establishes the foundational chemistry of branched tails in ionizable lipids (e.g.
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 - Relevance: Demonstrates the "cone shape" hypothesis where tail branching improves endosomal escape.
- Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." *Molecular Therapy - Nucleic Acids*. [Link](#)
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